molecular formula C8H8N2O B1617283 2-Methoxybenzimidazole CAS No. 22128-99-0

2-Methoxybenzimidazole

Cat. No. B1617283
CAS RN: 22128-99-0
M. Wt: 148.16 g/mol
InChI Key: WQJXHBHRHHCJAN-UHFFFAOYSA-N
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Description

2-Methoxybenzimidazole is a derivative of benzimidazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Synthesis Analysis

The synthesis of benzimidazoles, including 2-Methoxybenzimidazole, often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This process is accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

While specific structural analysis data for 2-Methoxybenzimidazole was not found, benzimidazole derivatives are known to be approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is typically very small .


Chemical Reactions Analysis

Benzimidazoles undergo a variety of chemical reactions. For instance, they can be synthesized through an acid-catalyzed reaction mechanism involving the intermediate formation of arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Scientific Research Applications

Synthesis of Important Intermediates

  • 2-Methoxybenzimidazole derivatives, such as 2-mercapto-5-methoxybenzimidazole, are significant intermediates in synthesizing drugs like omeprazole, a proton pump inhibitor. Different synthesis routes for these intermediates have been explored, with varying yields (Mahajan & Nandre, 2006); (Ya, 2006); (Chen Zhi-ming, 2006).

Antimalarial Applications

  • Some 2-arylbenzimidazole derivatives, including those with methoxy groups, have shown promising in vitro antimalarial activity against Plasmodium falciparum. Molecular docking studies support these findings, indicating potential for developing new antimalarial agents (Purwono et al., 2019).

Tyrosinase Inhibition

  • Compounds like 5-methoxy-2-mercaptobenzimidazole have been identified as efficient inhibitors of tyrosinase, an enzyme important in melanin formation. This finding is significant for developing new treatments for hyperpigmentation disorders (Chai et al., 2020).

Corrosion Inhibition

  • Benzimidazole derivatives, including those with a methoxy group, have been studied as corrosion inhibitors for metals like iron in acidic environments. Their effectiveness is linked to adsorption on metal surfaces, providing a protective layer (Khaled, 2003).

Development of Antibodies

  • Derivatives of 2-methoxybenzimidazole have been used as immunizing haptens to develop antibodies that recognize carbendazim and other benzimidazole-type fungicides. This is crucial for ensuring regulatory compliance in agriculture (Zikos et al., 2015).

Anticancer Properties

  • Certain 2-methoxybenzimidazole derivatives have demonstrated anticancer properties. For instance, carbendazim, a methyl 2-benzimidazolecarbamate, has shown efficacy against various human cancer cell lines, including drug-resistant strains. Its mechanism is linked to the suppression of microtubule dynamics (Yenjerla et al., 2009).

Safety And Hazards

While specific safety data for 2-Methoxybenzimidazole was not found, it’s important to handle all chemicals with appropriate safety measures. For example, some related compounds like 2-Methoxybenzoic acid are known to cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives, including 2-Methoxybenzimidazole, have potential for further exploration in the treatment of various diseases . This could revolutionize the field of medicine in the future .

properties

IUPAC Name

2-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJXHBHRHHCJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343569
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzimidazole

CAS RN

22128-99-0
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
S Srivastava, SK Dogra - 1989 - nopr.niscpr.res.in
… (MBOH) and N-methyl-N'-ethyl2-(3H)-benzimidazolone (DBOH) behave as keto derivatives, whereas the N-methyl-2-methoxybenzimidazole (BIOM) behaves as an enol derivative. In …
Number of citations: 3 nopr.niscpr.res.in
MJ Kim, SW Lee, PDQ Dao… - Applied Organometallic …, 2022 - Wiley Online Library
… Treatment of 1a with 2-methoxybenzimidazole surrogate, 2(2-naphthoxy)benzimidazole 2d under the employed conditions afforded 3a in 42% yield along with 2-phenyl-1H-indole (4) (…
TN Brown, N Mora-Diez - The Journal of Physical Chemistry B, 2006 - ACS Publications
… very close, but in 2-methoxybenzimidazole the electron-donating methoxy group is much closer to the acidic site, so we predict that 2-methoxybenzimidazole will have the highest pK a , …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
Y Sawada, H Kayakiri, Y Abe, T Mizutani… - Journal of medicinal …, 2004 - ACS Publications
… The 2-methoxybenzimidazole series was selected as a model of our non-peptide B 2 ligands, incorporating five to six condensed ring systems. The representative agonist …
Number of citations: 167 0-pubs-acs-org.brum.beds.ac.uk
J Machin, DM Smith - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… (iii) A ttempt to isolate 2-methoxybenzimidazole N-oxide (14a). The sulphonamido-ketone (… 250" and the correct mass spectrum for 2-methoxybenzimidazole N-oxide (14a) (Found: m/e …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
TN Brown, N Mora-Diez - The Journal of Physical Chemistry B, 2006 - ACS Publications
… Calculations are performed for two additional benzimidazole derivatives not shown in Table 1: 5-chlorobenzimidazole and 2-methoxybenzimidazole. Experimental aqueous pK a values …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
TH Graham - Tetrahedron letters, 2015 - Elsevier
… N-Benzyl-2-methoxybenzimidazole was deprotected to a minor extent with a poor recovery of the unreacted starting material (entry 6). The results indicate that substitution at the 2-…
PDQ Dao, CS Cho - European Journal of Organic Chemistry, 2021 - Wiley Online Library
… Treatment of 1 a with 2-methoxybenzimidazole surrogates, 2-phenoxy- and 2-(2-naphthoxy)benzimidazoles (2 g and 2 h) under the employed conditions gave 3 a in 80 % and 67 % …
VA Lopyrev, LI Larina, LK Baumane… - Chemistry of …, 1984 - Springer
The electrochemical reduction of 2-substituted 5(6)-benzimidazoles has been studied with the aid of classical polarography and cyclic voltammetry in acetonitrile. The influence of the …
MI Kharitonova, ID Konstantinova… - Russian Chemical …, 2018 - iopscience.iop.org
The review systematically covers experimental data on the synthesis of modified benzimidazole nucleosides and evaluation of their biological activity published mainly over the last two …

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